L-Pyroglutamic Acid beta-Naphthylamide

Catalog No.
S726279
CAS No.
22155-91-5
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Pyroglutamic Acid beta-Naphthylamide

CAS Number

22155-91-5

Product Name

L-Pyroglutamic Acid beta-Naphthylamide

IUPAC Name

(2S)-N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c18-14-8-7-13(17-14)15(19)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,19)(H,17,18)/t13-/m0/s1

InChI Key

BZEPQNMASTUAMY-ZDUSSCGKSA-N

SMILES

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2

Synonyms

L-PyroglutamicAcidbeta-Naphthylamide;L-Pyrrolidonyl-beta-naphthylamide;22155-91-5;L-Pyroglutamicacid|A-naphthylamide;AC1OCTVP;(S)-N-2-Naphthyl-5-oxopyrrolidine-2-carboxamide;SCHEMBL2334270;L-Pyrrolidonyl-|A-naphthylamide;CHEBI:90601;CTK8G0656;N-(2-naphthyl)-Lpyroglutamide;N-pyroglutamyl-2-aminonaphthalene;N-(beta-naphthyl)-L-pyroglutamide;ZINC391924;5-oxo-L-prolinebeta-naphthylamide;L-pyroglutamicacid2-naphthylamide;N-(5-oxoprolyl)-2-aminonaphthalene;7343AH;MFCD00055911;ZINC00391924;N-(2-naphthyl)-5-oxo-L-prolinamide;AKOS024258667;N1-(2-Naphthyl)-L-pyroglutamicacid;N-(beta-naphthyl)-5-oxo-L-prolinamide;N-naphthalen-2-yl-5-oxo-L-prolinamide

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2

The exact mass of the compound L-Pyroglutamic Acid beta-Naphthylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Pyroglutamic Acid β-Naphthylamide (CAS 22155-91-5) is a synthetic substrate primarily used for the detection of L-pyroglutamyl aminopeptidase (EC 3.4.19.3), an enzyme also known as pyrrolidonyl arylamidase (PYR).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] Enzymatic hydrolysis of this compound releases β-naphthylamine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] This product can then be coupled with a chromogenic reagent, such as p-dimethylaminocinnamaldehyde, to produce a distinct color change, forming the basis of widely used PYR tests in microbiology and clinical diagnostics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)] These tests are crucial for the presumptive identification of bacterial species like *Streptococcus pyogenes* (group A streptococci) and *Enterococcus* species.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNG5v8Ia4yS5QEkmCdThcSdbwscZ5O3DJ9CmVnb1BJBP460VWpSoqOaBG_Olkm13obsMXuV3ezL8Sjn1QYbHie4D_rUGp1QV7qvYiSjNynLtp2v38DSR3nqT2phd2hqv5AKlHy19rLbBo6BKsQVdgL7w%3D%3D)]

Research & Assay Fit

Workflow Pyroglutamyl peptidase I (EC 3.4.19.3) activity assay
Selection Chromogenic L-Pyr-βNA substrate; colorimetric endpoint
Context Bacterial strain differentiation, enzyme kinetics research

Substituting L-Pyroglutamic Acid β-Naphthylamide with other pyroglutamyl peptidase substrates, such as L-pyroglutamic acid p-nitroanilide (pNA) or fluorogenic analogs like L-pyroglutamyl-7-amido-4-methylcoumarin (AMC), is not a direct replacement and necessitates complete assay redevelopment. Each substrate class yields a different reporter molecule (β-naphthylamine, p-nitroaniline, or aminomethylcoumarin) requiring distinct detection methods—colorimetric coupling, direct spectrophotometry at a different wavelength, or fluorometry, respectively.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHX-Dmt2J8M864LgCJJnLNI5Hbs0EEa2FqivBu62rHHJf23ZgvllQdlZFEtyMl0z_crppIRxwWsoXqKOgrPHum2nrsp6e4WMQEi5yVhCLEhxAAb6ERdP1su-RViRsj3Z_Tx5DSHzikKgU-Dh_GIMEqlnto%3D)] These differences fundamentally alter assay sensitivity, equipment requirements, and workflow compatibility. Furthermore, substrate affinity (Km) and turnover rates (Vmax) are specific to each substrate-enzyme pair, meaning a simple substitution would invalidate existing kinetic data and performance benchmarks.

Substitution Risk Assessment

Risk Factor
L-Pyr-βNA (Target)
Pyr-AMC (Substitute)
Substrate Turnover
Higher reported kcat
Lower reported kcat
Binding Affinity
Lower affinity (higher Km)
Higher affinity (lower Km)
Method Consistency
Standardized literature protocols
Requires full re-optimization and re-validation

Enables a Standardized, Rapid Colorimetric Detection Method for Bacterial Identification

L-Pyroglutamic Acid β-Naphthylamide serves as the specific substrate in the established Pyrrolidonyl Arylamidase (PYR) test, a rapid diagnostic method.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYNFab7HHr6f5q6LDrYoH53iajPDbpRfWBjJqdtg5bZFJRJUPXK8B189NXZowpOuqLxKxjshJ2s4T2KshvYgzPfnHx2_1xvJ0nduAkXQLXWhyEjMBhyEASqP0yPN6qhUyYsx9EI9lL77KWlt_ltu_m69Pc006dWBaMAs4%3D)] Upon hydrolysis by the target enzyme, the released β-naphthylamine reacts with p-dimethylaminocinnamaldehyde reagent to produce a bright pink or cherry-red color, indicating a positive result, often within two minutes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] This contrasts with substrates like p-nitroanilides, which produce a yellow color without a secondary coupling reagent and may offer different sensitivity profiles. The β-naphthylamide-based system is validated for its high specificity in differentiating key pathogens; for example, 98% of group A streptococci and 96% of group D enterococci yield a positive PYR test, while most other streptococci species are negative.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiWaXxqbCr3jfErhdUDUP7u_CIg3MYB3wovdpMAtYTODa3udrCOe5hkYAH67EU4Er-Gsobo3aFutvlD8UywDfrY9jAoYmfG2dnTx4uoMN4cMOHX4WVjHeoywO3ODgofAMRk_S9NUrwmP2T4DpFVQHfaieopMjPOrx11oCob-Ly9f3s)]

Evidence DimensionDetection Method and Specificity
Target Compound DataForms a bright red Schiff base with cinnamaldehyde reagent after hydrolysis.
Comparator Or Baselinep-nitroanilide (pNA) substrates, which self-report by turning yellow upon hydrolysis.
Quantified DifferenceNot a direct quantitative comparison of signal, but a qualitative difference in detection workflow and established diagnostic specificity (e.g., 98% for *S. pyogenes*).
ConditionsStandard PYR test conditions, typically on a substrate-impregnated disk or in broth at 35-37°C.

This established colorimetric reaction provides a trusted, rapid, and visually unambiguous result, making it a reliable choice for clinical and microbiology labs that have standardized their workflows on the PYR test protocol.

Kinetic Profile
Reported
Turnover ~6.8× higher kcat
Affinity ~4.2× higher Km
Supports signal-dependent assay selection
B. amyloliquefaciens enzyme context

High Substrate Affinity Demonstrated in Aminopeptidase Studies

While direct kinetic comparisons for pyroglutamyl aminopeptidase are sparse, studies on related aminopeptidases highlight the favorable kinetics of β-naphthylamide substrates. For an aminopeptidase purified from barley, the Michaelis-Menten constant (Km) for Phenylalanyl-β-naphthylamide (Phe-β-NA) was 0.084 mM, indicating high affinity.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH54YpgZuF91lqlL8wITKtUegMzwjQOrP_s7fYC8f4RvcMYGP1J-VzG-_8Yl8w5oZPddjqZ9HCCktyzSJE06VF2PzG75oIoayYEy5Fzl8KL1ULvomWAWGrkMpYj0O3A5UO-zO998_I3VY-8IZHAVx9b0Ed-XkcJ2jnrac8HJmjSm9hh2OrLcur3F4_NdvX0g16fP_XPM128hU47ZV1zdo05gecp44fQg1STB2VaFWphCEs-S6cuC4CEgpijMg%3D%3D)] In the same study, the Km for Leucine-p-nitroanilide (Leu-p-NA), a common alternative substrate type, was significantly higher at 0.18 mM, indicating lower affinity.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH54YpgZuF91lqlL8wITKtUegMzwjQOrP_s7fYC8f4RvcMYGP1J-VzG-_8Yl8w5oZPddjqZ9HCCktyzSJE06VF2PzG75oIoayYEy5Fzl8KL1ULvomWAWGrkMpYj0O3A5UO-zO998_I3VY-8IZHAVx9b0Ed-XkcJ2jnrac8HJmjSm9hh2OrLcur3F4_NdvX0g16fP_XPM128hU47ZV1zdo05gecp44fQg1STB2VaFWphCEs-S6cuC4CEgpijMg%3D%3D)] Although these are not pyroglutamyl substrates, the data suggests that β-naphthylamide conjugates can be high-affinity substrates for peptidases, a critical factor for achieving assay sensitivity at low substrate concentrations.

Evidence DimensionSubstrate Affinity (Km)
Target Compound DataData inferred from Phenylalanyl-β-naphthylamide: Km = 0.084 mM
Comparator Or BaselineLeucine-p-nitroanilide (a different amino acid but a common comparator substrate class): Km = 0.18 mM
Quantified DifferenceThe β-naphthylamide analog showed an affinity more than 2-fold higher (lower Km) than the p-nitroanilide analog.
ConditionsAssay with purified aminopeptidase from barley flour, pH 6.5-8.0.

Higher substrate affinity allows for lower required substrate concentrations in an assay, reducing costs and minimizing potential substrate inhibition, which is a key procurement consideration for high-throughput screening or routine testing.

Strain Differentiation
Reported
Sensitivity 99.08%
Specificity 99.82%
Supports strain phenotype differentiation context
Group A streptococci & Enterococcus context
Genus-level ID
Reported
Citrobacter >99% Positive
vs Salmonella / E. coli (<1%)
Supports selective genus-level differentiation
Alternative to potassium cyanide (KCN) method context

Presumptive Identification of Group A Streptococci and Enterococci

This compound is the definitive substrate for use in rapid PYR disk or broth-based tests to differentiate *Streptococcus pyogenes* and *Enterococcus* spp. from other streptococci.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNG5v8Ia4yS5QEkmCdThcSdbwscZ5O3DJ9CmVnb1BJBP460VWpSoqOaBG_Olkm13obsMXuV3ezL8Sjn1QYbHie4D_rUGp1QV7qvYiSjNynLtp2v38DSR3nqT2phd2hqv5AKlHy19rLbBo6BKsQVdgL7w%3D%3D)] Its ability to produce a rapid, clear, red color change upon hydrolysis provides a reliable, cost-effective result critical for clinical microbiology workflows.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)]

Quality Control and Characterization of Pyroglutamyl Peptidase Enzymes

As a well-characterized chromogenic substrate, L-Pyroglutamic Acid β-Naphthylamide is suitable for developing and validating activity assays for purified or recombinant pyroglutamyl peptidases. Its properties allow for straightforward kinetic analysis and inhibitor screening in biochemical and pharmaceutical research.

Differentiation within Enterobacteriaceae and Staphylococcus Species

The PYR test using this substrate is also a key differentiator for other clinically relevant bacteria. It can help separate *Citrobacter* spp. (PYR-positive) from most *Salmonella* spp. (PYR-negative) and is used to identify certain coagulase-negative staphylococci like *S. haemolyticus*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM20KO1G4qeY0aZK_9NzJ_cXZ4cd53sjLJF4MIp9lbKHHVEJ4jbYepsWvbq2bcnpKy-uTGTJj2UCfd_YtQ2MqMopn5HdchguPfzSzjdx8zKfdXnVssEjm0jgOHLsJsGoECKeRNpLrKKtdJeA%3D%3D)]

Application Selection Guide

Application
Selection Property
Validation Focus
Bacterial strain identification research
Pyroglutamyl aminopeptidase substrate specificity
Strain-level phenotype response context
Industrial microbiology screening
Selective hydrolytic activity
Genus-level differentiation context
Enzyme kinetics and inhibitor screening
Defined chromogenic substrate profile
Signal linearity and signal-generation review

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

22155-91-5

Wikipedia

5-oxo-L-proline 2-naphthylamide

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